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Compound of Interest

Compound Name: Valeryl chloride

Cat. No.: B042205 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for valeryl chloride
(pentanoyl chloride), tailored for researchers, scientists, and professionals in drug

development. It includes key spectroscopic data, detailed experimental methodologies, and

visualizations to aid in the structural elucidation and analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for valeryl chloride, providing a

quick reference for its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group

**Characteristic
Absorption (cm⁻¹) **

Notes

Carbonyl (C=O) 1800 ± 15

A strong absorption,

characteristic of aliphatic acid

chlorides.[1][2] Conjugation

would lower this frequency.[2]

C-H Stretch (Alkyl) 2850 - 2960 Typical for the aliphatic chain.

C-Cl Stretch 650 - 850
Generally a weak to medium

intensity band.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b042205?utm_src=pdf-interest
https://www.benchchem.com/product/b042205?utm_src=pdf-body
https://www.benchchem.com/product/b042205?utm_src=pdf-body
https://www.chem.ucalgary.ca/courses/353/Carey5th/Ch20/ch20-4-1.html
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_21%3A_Carboxylic_Acid_Derivatives%3A_Nucleophilic_Acyl_Substitution_Reactions/21.10_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_21%3A_Carboxylic_Acid_Derivatives%3A_Nucleophilic_Acyl_Substitution_Reactions/21.10_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Solvent: CDCl₃

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

-CH₂-C(=O)Cl ~2.88 Triplet (t) 2H ~7.5

-CH₂-CH₂-

C(=O)Cl
~1.67 Sextet 2H ~7.5

CH₃-CH₂- ~1.40 Sextet 2H ~7.5

CH₃- ~0.93 Triplet (t) 3H ~7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific

instrument used.[3][4]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Solvent: CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)

C=O ~173.0

-CH₂-C(=O)Cl ~46.5

-CH₂-CH₂-C(=O)Cl ~26.5

CH₃-CH₂- ~22.0

CH₃- ~13.5

Note: The carbonyl carbon signal is typically deshielded and may have a lower intensity.[1]
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Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Proposed Fragment

120/122 Low
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

85 High
[CH₃(CH₂)₃C=O]⁺ (Acylium

ion, loss of Cl)

57 High [C₄H₉]⁺ (Butyl cation)

41 High [C₃H₅]⁺ (Allyl cation)

29 High [C₂H₅]⁺ (Ethyl cation)

Note: The fragmentation pattern is characteristic of acyl chlorides, with a prominent peak

corresponding to the formation of the acylium ion.[1][4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and safety procedures of your

laboratory. Valeryl chloride is a corrosive and moisture-sensitive compound and should be

handled with appropriate personal protective equipment in a fume hood.[5][6]

Infrared (IR) Spectroscopy
Sample Preparation:

For neat liquid analysis, a small drop of valeryl chloride is placed between two salt plates

(e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

Alternatively, a dilute solution can be prepared by dissolving a small amount of valeryl
chloride in an appropriate anhydrous solvent (e.g., carbon tetrachloride or chloroform)

and placing it in a liquid sample cell.

Data Acquisition:

The prepared sample is placed in the IR spectrometer.
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A background spectrum of the salt plates (or the solvent-filled cell) is acquired.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Data Analysis:

The resulting spectrum is analyzed for characteristic absorption bands, paying close

attention to the carbonyl stretching frequency around 1800 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

In a clean, dry NMR tube, approximately 5-20 mg of valeryl chloride is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added if

not already present in the solvent.

The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Data Analysis:

The resulting spectra are processed (Fourier transformed, phase-corrected, and baseline-

corrected).
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Chemical shifts are referenced to the residual solvent peak or the internal standard.

For ¹H NMR, the integration, multiplicity, and coupling constants of the signals are

determined.

For ¹³C NMR, the chemical shifts of the carbon signals are identified.

Mass Spectrometry (MS)
Sample Preparation:

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of

valeryl chloride is prepared in a volatile organic solvent (e.g., dichloromethane or

hexane).

For direct infusion analysis, a more dilute solution is prepared in a solvent compatible with

the ionization source (e.g., acetonitrile or methanol for electrospray ionization).[9]

Data Acquisition:

The sample is introduced into the mass spectrometer via the chosen method (GC or direct

infusion).

The molecules are ionized, typically using Electron Ionization (EI) for GC-MS or a soft

ionization technique like Electrospray Ionization (ESI).

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis:

The mass spectrum is analyzed to identify the molecular ion peak and the major fragment

ions.

The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.

The fragmentation pattern is interpreted to deduce the structure of the molecule.
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Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

relationship between different spectroscopic techniques in determining the structure of valeryl
chloride.
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Caption: General experimental workflow for the spectroscopic analysis of valeryl chloride.
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Valeryl Chloride Structure
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Functional Groups:
- Carbonyl (C=O)

- Alkyl (C-H)

Proton Environment:
- Number of unique protons

- Neighboring protons
- Connectivity

Carbon Skeleton:
- Number of unique carbons

- Types of carbons (C=O, CH₂, CH₃)

Molecular Formula & Fragments:
- Molecular Weight (120.58 g/mol)

- Presence of Chlorine (Isotope Pattern)
- Fragmentation Pattern
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Caption: Relationship between spectroscopic techniques and structural information for valeryl
chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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